molecular formula C5H8N2O3 B13109503 (2Z)-2-(acetylhydrazinylidene)propanoic acid CAS No. 64096-81-7

(2Z)-2-(acetylhydrazinylidene)propanoic acid

Cat. No.: B13109503
CAS No.: 64096-81-7
M. Wt: 144.13 g/mol
InChI Key: DTRRZDYZHCDJFI-UTCJRWHESA-N
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Description

(2Z)-2-(acetylhydrazinylidene)propanoic acid is an organic compound with a unique structure that includes an acetylhydrazine group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(acetylhydrazinylidene)propanoic acid typically involves the reaction of acetylhydrazine with a suitable precursor, such as an α-keto acid. The reaction conditions often include the use of a solvent like ethanol or methanol and may require heating to facilitate the reaction. The reaction can be represented as follows:

Acetylhydrazine+α-Keto Acid(2Z)-2-(acetylhydrazinylidene)propanoic acid\text{Acetylhydrazine} + \text{α-Keto Acid} \rightarrow \text{this compound} Acetylhydrazine+α-Keto Acid→(2Z)-2-(acetylhydrazinylidene)propanoic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(acetylhydrazinylidene)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazine group to an amine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2Z)-2-(acetylhydrazinylidene)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(acetylhydrazinylidene)propanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(hydrazinylidene)propanoic acid: Similar structure but lacks the acetyl group.

    (2Z)-2-(acetylhydrazinylidene)butanoic acid: Similar structure with a butanoic acid moiety instead of propanoic acid.

Uniqueness

(2Z)-2-(acetylhydrazinylidene)propanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

64096-81-7

Molecular Formula

C5H8N2O3

Molecular Weight

144.13 g/mol

IUPAC Name

(2Z)-2-(acetylhydrazinylidene)propanoic acid

InChI

InChI=1S/C5H8N2O3/c1-3(5(9)10)6-7-4(2)8/h1-2H3,(H,7,8)(H,9,10)/b6-3-

InChI Key

DTRRZDYZHCDJFI-UTCJRWHESA-N

Isomeric SMILES

C/C(=N/NC(=O)C)/C(=O)O

Canonical SMILES

CC(=NNC(=O)C)C(=O)O

Origin of Product

United States

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